Erysubin B

Description

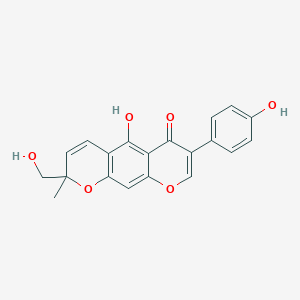

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methylpyrano[3,2-g]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-20(10-21)7-6-13-15(26-20)8-16-17(18(13)23)19(24)14(9-25-16)11-2-4-12(22)5-3-11/h2-9,21-23H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLQTBOVUNAVGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101114188 |

Source

|

| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221150-19-2 |

Source

|

| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221150-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101114188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Erysubin B: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493), has been identified as a constituent of several plant species within the Erythrina and Erinacea genera. First isolated from Erythrina suberosa, its discovery has prompted further investigation into its natural distribution and biological significance. This technical guide provides an in-depth overview of the discovery of this compound, its known natural sources, and a detailed (generalized) experimental protocol for its isolation. Furthermore, it summarizes the current understanding of its biological activities and proposes a hypothetical signaling pathway based on the activities of structurally related prenylated isoflavonoids. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.

Discovery and Structural Elucidation

This compound was first isolated and identified from the wood of Erythrina suberosa by a research group led by Tanaka.[1] It belongs to the class of prenylated isoflavonoids, which are characterized by the addition of one or more five-carbon isoprene (B109036) units to the isoflavonoid backbone. This prenyl group can significantly influence the biological activity of the parent compound. The structural elucidation of this compound was accomplished through spectroscopic methods, although the original detailed spectroscopic data is not widely available in current literature databases.

Natural Sources of this compound

This compound has been isolated from a select number of plant species, primarily within the Fabaceae family. The documented natural sources are outlined in the table below.

| Plant Species | Family | Part of Plant | Reference |

| Erythrina suberosa | Fabaceae | Wood | [1] |

| Erythrina poeppigiana | Fabaceae | Not Specified | |

| Erinacea anthyllis | Fabaceae | Whole Plant | |

| Erythrina caffra | Fabaceae | Stem Bark (from Ethyl Acetate (B1210297) Extract) |

Experimental Protocols

While the original, specific isolation protocol for this compound is not readily accessible, a generalized methodology can be constructed based on common practices for isolating prenylated isoflavonoids from Erythrina species.

Generalized Isolation and Purification of this compound

This protocol is a composite representation based on methodologies for similar compounds from the Erythrina genus.

Objective: To isolate and purify this compound from its natural plant source.

Materials and Reagents:

-

Dried and powdered plant material (e.g., wood of Erythrina suberosa)

-

Dichloromethane (B109758) (CH₂Cl₂) or Acetone (B3395972)

-

Methanol (B129727) (MeOH)

-

Ethyl Acetate (EtOAc)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Extraction:

-

The dried and powdered plant material is exhaustively extracted with dichloromethane or acetone at room temperature.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in a methanol-water mixture (e.g., 9:1 v/v) and partitioned successively with hexane and ethyl acetate.

-

The ethyl acetate fraction, which is expected to contain the isoflavonoids, is concentrated in vacuo.

-

-

Column Chromatography (Silica Gel):

-

The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are pooled.

-

-

Size Exclusion Chromatography (Sephadex LH-20):

-

The flavonoid-rich fractions from the silica gel column are further purified by size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

This step helps to remove pigments and other high molecular weight impurities.

-

-

Preparative HPLC:

-

Final purification is achieved by preparative HPLC on a C18 column.

-

A gradient of methanol and water is typically used as the mobile phase.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic analysis, including:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet (UV) Spectroscopy

Caption: Generalized workflow for the isolation and purification of this compound.

Biological Activities of this compound

The biological activity of this compound has not been extensively studied. The available data primarily focuses on its antibacterial properties.

| Biological Activity | Test Organism/Assay | Results | Reference |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Weak activity (MIC > 25 mg/L) |

Given the limited specific data for this compound, it is valuable to consider the broader biological activities of prenylated isoflavonoids isolated from the Erythrina genus. These compounds are known to exhibit a range of pharmacological effects, including:

-

Anticancer and Cytotoxic Activities: Many prenylated isoflavonoids have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Effects: Inhibition of inflammatory mediators is a common feature of this class of compounds.

-

Antioxidant Properties: The phenolic nature of isoflavonoids often imparts radical scavenging and antioxidant capabilities.

Hypothetical Signaling Pathway

Due to the lack of specific studies on the mechanism of action of this compound, a hypothetical signaling pathway is proposed based on the known anti-inflammatory activities of other prenylated isoflavonoids. This proposed pathway is for illustrative purposes and requires experimental validation.

Many prenylated isoflavonoids exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway for this compound:

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

In this proposed mechanism, an inflammatory stimulus like Lipopolysaccharide (LPS) activates the Toll-like receptor 4 (TLR4) signaling cascade, leading to the activation of the IKK complex. The IKK complex then phosphorylates the inhibitory protein IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. This compound, like other prenylated isoflavonoids, may potentially inhibit a key kinase in this pathway, such as the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.

Conclusion and Future Directions

This compound is a naturally occurring prenylated isoflavonoid with a defined set of natural sources. While its biological activity profile is currently limited, its structural similarity to other bioactive isoflavonoids from the Erythrina genus suggests potential for a broader range of pharmacological effects, including anti-inflammatory and anticancer activities. Future research should focus on the comprehensive biological screening of this compound to elucidate its full therapeutic potential and to validate the proposed mechanisms of action. Furthermore, the development of a standardized and detailed isolation protocol from a readily available source would facilitate its further study by the scientific community.

References

Isolating Erysubin B from Erythrina suberosa: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide for the isolation of Erysubin B, a prenylated isoflavone, from the wood of Erythrina suberosa. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and characterization of this natural product.

Introduction

Erythrina suberosa Roxb., a member of the Fabaceae family, is a rich source of bioactive secondary metabolites, particularly isoflavonoids. Among these, this compound has garnered interest for its potential pharmacological activities. This guide outlines a detailed methodology for the isolation and characterization of this compound, based on established phytochemical techniques and available literature.

Experimental Protocols

The isolation of this compound from the wood of Erythrina suberosa involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Plant Material

Wood of Erythrina suberosa should be collected and authenticated by a plant taxonomist. The wood is then air-dried in the shade and pulverized to a coarse powder to maximize the surface area for solvent extraction.

Extraction

The powdered wood material is subjected to sequential solvent extraction to isolate compounds based on their polarity.

Protocol:

-

Macerate the powdered wood of Erythrina suberosa (1 kg) with n-hexane (3 x 5 L, each for 72 hours) at room temperature to remove non-polar constituents like fats and waxes.

-

Filter the mixture after each maceration and combine the hexane (B92381) extracts. The solvent can be evaporated under reduced pressure to yield the n-hexane extract.

-

Air-dry the plant residue and subsequently extract with acetone (B3395972) (3 x 5 L, each for 72 hours) at room temperature.

-

Filter the acetone extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

Fractionation and Isolation

The crude acetone extract is then subjected to column chromatography for fractionation and purification of the target compound, this compound.

Protocol:

-

Subject the crude acetone extract (e.g., 50 g) to silica (B1680970) gel column chromatography (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), starting with 100% n-hexane and gradually increasing the polarity with EtOAc (e.g., 95:5, 90:10, 85:15, etc.).

-

Collect fractions of suitable volumes (e.g., 250 mL each) and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 8:2) and visualizing under UV light (254 nm and 366 nm).

-

Pool fractions showing similar TLC profiles.

-

Subject the fractions containing the compound of interest to further purification using repeated column chromatography or preparative TLC.

-

This compound is expected to elute in fractions with intermediate polarity.

-

Final purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the isolated this compound.

| Parameter | Value | Reference |

| Physical State | Yellowish amorphous powder | Tanaka et al., 1998 |

| Molecular Formula | C₂₅H₂₆O₅ | Tanaka et al., 1998 |

| Molecular Weight | 406.47 g/mol | Tanaka et al., 1998 |

Table 1: Physicochemical Properties of this compound.

| Spectroscopic Technique | Key Data Points |

| UV (MeOH) λmax (log ε) | 208 (4.68), 265 (4.54), 292 (sh) (4.22) nm |

| IR (KBr) νmax | 3350 (OH), 1630 (C=O), 1580, 1510, 1450 cm⁻¹ |

| ¹H-NMR (Acetone-d₆, 400 MHz) | δ (ppm): 8.12 (1H, s, H-2), 7.25 (1H, d, J=8.5 Hz, H-6'), 6.91 (1H, d, J=2.0 Hz, H-2'), 6.88 (1H, dd, J=8.5, 2.0 Hz, H-5'), 6.50 (1H, s, H-8), 5.25 (1H, t, J=7.0 Hz, H-2''), 5.23 (1H, t, J=7.0 Hz, H-2'''), 3.38 (2H, d, J=7.0 Hz, H-1''), 3.35 (2H, d, J=7.0 Hz, H-1'''), 1.75 (3H, s, H-4''), 1.68 (3H, s, H-5''), 1.73 (3H, s, H-4'''), 1.65 (3H, s, H-5''') |

| ¹³C-NMR (Acetone-d₆, 100 MHz) | δ (ppm): 181.0 (C-4), 163.2 (C-7), 158.5 (C-5), 158.0 (C-4'), 154.5 (C-9), 153.8 (C-2), 132.5 (C-3''), 132.0 (C-3'''), 131.0 (C-6'), 124.2 (C-1'), 123.0 (C-3'), 122.8 (C-2''), 122.5 (C-2'''), 116.5 (C-5'), 115.8 (C-2'), 106.2 (C-10), 103.0 (C-6), 99.5 (C-8), 26.0 (C-4''), 25.8 (C-4'''), 22.0 (C-1''), 21.8 (C-1'''), 18.0 (C-5''), 17.8 (C-5''') |

| Mass Spectrometry (EI-MS) | m/z (%): 406 [M]⁺ (100), 351 (45), 337 (80), 283 (35), 219 (25) |

Table 2: Spectroscopic Data for this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Potential Signaling Pathway for Investigation

While the specific signaling pathways modulated by this compound are not yet elucidated, flavonoids are known to interact with various cellular signaling cascades. The MAPK/ERK pathway is a common target.

Caption: Hypothetical MAPK/ERK pathway modulation.

Conclusion

This technical guide provides a foundational methodology for the successful isolation and characterization of this compound from Erythrina suberosa. The detailed protocols and data presentation serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the biological activities and underlying molecular mechanisms of this compound is warranted to explore its full therapeutic potential.

Erysubin B from the Genus Erythrina: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Erythrina is a rich source of bioactive isoflavonoids, which have garnered significant interest for their potential therapeutic applications. While Erythrina poeppigiana is known to produce a variety of isoflavonoids, the prenylated isoflavonoid (B1168493) Erysubin B has been specifically isolated from the closely related species, Erythrina suberosa. This technical guide provides a comprehensive overview of this compound, including its isolation, characterization, and known biological activities. The methodologies and findings presented herein are synthesized from studies on the Erythrina genus to provide a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Introduction: Erythrina poeppigiana and the Significance of Isoflavonoids

Erythrina poeppigiana, a flowering tree belonging to the Fabaceae family, is widely distributed in tropical and subtropical regions.[1] Traditionally, various parts of Erythrina species have been used in folk medicine to treat a range of ailments, including inflammation, infections, and anxiety.[2] Modern phytochemical investigations have revealed that these therapeutic properties are often attributed to the presence of a diverse array of secondary metabolites, particularly isoflavonoids.[2]

Isoflavonoids are a class of polyphenolic compounds that exhibit a wide spectrum of biological activities, including estrogenic, antioxidant, anti-inflammatory, and anticancer effects.[3] The isoflavonoids found in the Erythrina genus are often characterized by prenylation, a structural modification that can enhance their biological activity.[4] While numerous isoflavonoids have been isolated from Erythrina poeppigiana, this guide focuses on this compound, a compound of interest that has been identified within the Erythrina genus.

Isolation and Purification of this compound

While the direct isolation of this compound from Erythrina poeppigiana has not been explicitly documented, its successful isolation from Erythrina suberosa provides a basis for a generalized experimental protocol.[5] The following methodology is a representative procedure for the extraction and purification of isoflavonoids from Erythrina species.

General Experimental Protocol

Plant Material Collection and Preparation: The relevant plant material, typically the stem bark or roots of an Erythrina species, is collected and air-dried. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction: The powdered plant material is subjected to extraction with an organic solvent. Maceration or Soxhlet extraction are commonly employed techniques.[6] A common solvent system is methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[6] The extraction process is typically carried out for an extended period to ensure the complete percolation of the desired compounds.

Fractionation and Chromatography: The crude extract is concentrated under reduced pressure to yield a residue. This residue is then subjected to a series of fractionation and chromatographic steps to isolate the individual compounds. A typical workflow is as follows:

-

Solvent-Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarities, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity.

-

Column Chromatography: The resulting fractions are further purified using column chromatography. Silica gel is a commonly used stationary phase, and the mobile phase consists of a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative TLC or HPLC to yield pure this compound.

Structure Elucidation: The structure of the purified this compound is elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Physicochemical Properties and Spectroscopic Data

The structural characterization of this compound is crucial for its identification and for understanding its chemical properties. The following table summarizes the key physicochemical and spectroscopic data for this compound, as reported in studies on Erythrina suberosa.

| Property | Data |

| Molecular Formula | C₂₀H₁₈O₅ |

| Molecular Weight | 354.35 g/mol |

| Appearance | Yellowish amorphous solid |

| ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) | 1.68 (3H, s, H-4''), 1.78 (3H, s, H-5''), 3.30 (2H, d, J=7.2 Hz, H-1''), 5.18 (1H, t, J=7.2 Hz, H-2''), 6.38 (1H, s, H-8), 6.85 (1H, d, J=8.4 Hz, H-5'), 6.95 (1H, dd, J=8.4, 2.1 Hz, H-6'), 7.05 (1H, d, J=2.1 Hz, H-2'), 7.82 (1H, s, H-2), 13.01 (1H, s, 5-OH) |

| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 17.8 (C-4''), 25.7 (C-5''), 21.4 (C-1''), 122.1 (C-2''), 131.9 (C-3''), 93.9 (C-8), 105.1 (C-6), 108.3 (C-10), 115.1 (C-5'), 118.8 (C-3'), 121.9 (C-1'), 127.3 (C-6'), 129.9 (C-2'), 152.9 (C-2), 157.5 (C-9), 157.8 (C-4'), 162.6 (C-5), 162.8 (C-7), 180.7 (C-4) |

| High-Resolution Mass Spectrometry (HR-MS) | m/z [M+H]⁺ calculated for C₂₀H₁₉O₅: 355.1232, found: 355.1230 |

Biological Activities of this compound

This compound, like many other isoflavonoids isolated from the Erythrina genus, has demonstrated promising biological activities. Its potential as an anticancer and anti-inflammatory agent is of particular interest to the scientific community.

Anticancer Activity

Studies on isoflavonoids from Erythrina species have shown significant cytotoxic effects against various cancer cell lines.[4][7] While specific data for this compound is limited, related compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[7] The following table summarizes the reported anticancer activities of isoflavonoids from Erythrina, which provides a basis for the expected activity of this compound.

| Compound/Extract | Cell Line | Activity | IC₅₀ Value | Reference |

| 4'-Methoxy licoflavanone (from E. suberosa) | HL-60 (Human leukemia) | Cytotoxic | ~20 µM | [7] |

| Alpinumisoflavone (from E. suberosa) | HL-60 (Human leukemia) | Cytotoxic | ~20 µM | [7] |

| Isolupalbigenin (from E. subumbrans) | MCF-7 (Breast cancer) | Cytotoxic | - | [8] |

| Isolupalbigenin (from E. subumbrans) | T47D (Breast cancer) | Cytotoxic | - | [8] |

| Isolupalbigenin (from E. subumbrans) | HeLa (Cervical cancer) | Cytotoxic | - | [8] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Isoflavonoids from the Erythrina genus have been shown to possess potent anti-inflammatory properties.[9] These compounds can modulate inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. The anti-inflammatory potential of this compound is an important area for future research.

Mechanism of Action and Signaling Pathways

The biological activities of isoflavonoids are often mediated through their interaction with specific cellular signaling pathways. Research on compounds isolated from Erythrina species has shed light on their mechanisms of action.

Inhibition of NF-κB and STAT Signaling Pathways

The transcription factors NF-κB (Nuclear Factor-kappa B) and STAT (Signal Transducer and Activator of Transcription) are key regulators of inflammation and cell survival.[7] Several isoflavonoids isolated from Erythrina suberosa have been shown to inhibit the NF-κB and STAT signaling pathways in human leukemia cells.[7] This inhibition leads to the downregulation of genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Flavonoid Biosynthesis Pathway

The biosynthesis of isoflavonoids in plants occurs via the phenylpropanoid pathway.[3] This complex pathway involves a series of enzymatic reactions that convert the amino acid phenylalanine into various flavonoid intermediates.

Conclusion and Future Directions

This compound, a prenylated isoflavonoid from the Erythrina genus, represents a promising natural product with potential therapeutic applications. While its isolation has been confirmed from Erythrina suberosa, further investigation into its presence and concentration in Erythrina poeppigiana is warranted. The biological activities of this compound, particularly its anticancer and anti-inflammatory effects, merit more in-depth study to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical models. The development of efficient and scalable methods for the synthesis or biotechnological production of this compound will be crucial for its future development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and support further research into this intriguing natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids [frontiersin.org]

- 4. Systematic Review of Potential Anticancerous Activities of Erythrina senegalensis DC (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The anticancer potential of flavonoids isolated from the stem bark of Erythrina suberosa through induction of apoptosis and inhibition of STAT signaling pathway in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Evaluation, Molecular Docking, Molecular Dynamics, and ADMET Prediction of Isolupalbigenin Isolated from Erythrina subumbrans (Hassk). Merr. (Fabaceae) Stem Bark: Unveiling Its Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biosynthesis of Erysubin B in Plants: A Technical Guide for Researchers

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493) found in plants of the Erythrina genus, has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production or generating novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of isoflavonoid metabolism. It details the enzymatic steps from primary metabolites to the final complex structure, offers protocols for key enzyme assays, and presents quantitative data where available. Visual diagrams of the pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved.

Introduction to this compound and Isoflavonoid Biosynthesis

This compound is a specialized metabolite belonging to the isoflavonoid class of polyphenolic compounds. Isoflavonoids are predominantly found in leguminous plants and are known for their diverse biological roles, including acting as phytoalexins in plant defense and exhibiting various pharmacological properties. The biosynthesis of isoflavonoids originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Core Phenylpropanoid and Flavonoid Pathway: The formation of the isoflavonoid backbone.

-

Isoflavonoid-Specific Pathway: The conversion of a flavanone (B1672756) intermediate to the isoflavone (B191592) core.

-

Tailoring Steps: The prenylation and subsequent modifications to yield this compound.

From Phenylalanine to the Isoflavone Core

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This molecule serves as a key precursor for a wide range of secondary metabolites.

The formation of the initial isoflavone scaffold involves the following key enzymes:

-

Chalcone (B49325) Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, naringenin.

-

Isoflavone Synthase (IFS): A cytochrome P450-dependent monooxygenase, IFS, catalyzes the key rearrangement of the flavanone B-ring from position 2 to 3, forming 2-hydroxyisoflavanone (B8725905).

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme removes a water molecule from 2-hydroxyisoflavanone to yield the stable isoflavone, genistein (B1671435).

The Final Tailoring Steps: Prenylation and Cyclization

The precise structure of this compound is that of a furano-isoflavonoid. This indicates that the isoflavone precursor, likely a genistein derivative, undergoes at least two more significant modifications:

-

Prenylation: A prenyl group, derived from dimethylallyl pyrophosphate (DMAPP), is attached to the isoflavone skeleton. This reaction is catalyzed by a prenyltransferase . The regioselectivity of this enzyme is crucial in determining the final structure.

-

Cyclization: The attached prenyl group undergoes cyclization to form a dihydrofuran ring, a characteristic feature of this compound. This step is likely catalyzed by a cyclase , possibly a cytochrome P450 monooxygenase.

Based on the structure of this compound, the immediate isoflavone precursor is likely alpinumisoflavone .

Key Enzymes and Their Characteristics

A summary of the key enzymes involved in the proposed biosynthesis of this compound is presented below. While specific data for Erythrina suberosa enzymes are limited, information from homologous enzymes in other legumes provides valuable insights.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Cellular Localization |

| Chalcone Synthase | CHS | p-coumaroyl-CoA, 3x malonyl-CoA | Naringenin chalcone | - | Cytosol |

| Chalcone Isomerase | CHI | Naringenin chalcone | Naringenin | - | Cytosol |

| Isoflavone Synthase | IFS | Naringenin | 2-Hydroxyisoflavanone | NADPH, O₂ | Endoplasmic Reticulum |

| 2-Hydroxyisoflavanone Dehydratase | HID | 2-Hydroxyisoflavanone | Genistein | - | Cytosol |

| Isoflavonoid Prenyltransferase | PT | Genistein, DMAPP | Prenylated genistein (e.g., Alpinumisoflavone) | Mg²⁺ | Plastids |

| Cytochrome P450 Cyclase | - | Prenylated genistein | This compound (via cyclization) | NADPH, O₂ | Endoplasmic Reticulum |

Experimental Protocols

Detailed methodologies for the assay of key enzymes in the pathway are crucial for their characterization and for metabolic engineering efforts.

Chalcone Synthase (CHS) Activity Assay (Spectrophotometric)

This protocol is adapted for the general spectrophotometric assay of CHS activity.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

Dithiothreitol (DTT)

-

p-coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Plant protein extract or purified CHS

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM DTT, and 50 µM p-coumaroyl-CoA.

-

Add the plant protein extract or purified CHS enzyme to the reaction mixture.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding malonyl-CoA to a final concentration of 150 µM.

-

Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes. Naringenin chalcone has a characteristic absorbance maximum at this wavelength.

-

Calculate the enzyme activity based on the initial linear rate of the reaction, using the molar extinction coefficient of naringenin chalcone.

Isoflavone Synthase (IFS) Enzyme Assay

This protocol describes a general method for assaying IFS activity using microsomal preparations, as IFS is a membrane-bound enzyme.

Materials:

-

Plant tissue (e.g., young seedlings, elicited cell cultures)

-

Extraction buffer (e.g., phosphate buffer with PVPP, ascorbate, and DTT)

-

Microsome isolation buffers

-

NADPH

-

Naringenin (substrate)

-

Ethyl acetate (B1210297) for extraction

-

HPLC system for product analysis

Procedure:

-

Microsome Isolation:

-

Homogenize plant tissue in cold extraction buffer.

-

Filter and centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet mitochondria.

-

Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the microsomal preparation, NADPH, and the substrate naringenin in a buffered solution.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a solvent like ethyl acetate.

-

-

Product Analysis:

-

Extract the reaction products with ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, comparing the retention times and UV spectra with authentic standards of 2-hydroxyisoflavanone and genistein.

-

Isoflavonoid Prenyltransferase Assay

This protocol outlines a general method for assaying the activity of membrane-associated isoflavonoid prenyltransferases.

Materials:

-

Microsomal preparation (as described for IFS)

-

Genistein (or other isoflavonoid substrate)

-

Dimethylallyl pyrophosphate (DMAPP)

-

MgCl₂

-

Reaction buffer (e.g., Tris-HCl)

-

Ethyl acetate for extraction

-

HPLC system for product analysis

Procedure:

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal preparation, genistein, DMAPP, and MgCl₂ in a reaction buffer.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) for a specified time.

-

Terminate the reaction by adding ethyl acetate.

-

-

Product Analysis:

-

Extract the prenylated products with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the products by HPLC, comparing with standards of expected prenylated isoflavonoids.

-

Visualizing the Pathway and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the biosynthetic pathway and experimental workflows.

Biosynthetic Pathway of this compound

Erysubin B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B is a prenylated isoflavone (B191592) isolated from the wood of Erythrina suberosa. As a member of the flavonoid class of natural products, it holds potential for further investigation in drug discovery and development due to the known biological activities of related compounds. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound, including its spectroscopic data and the methodologies for its isolation and characterization. The information is presented to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

This compound is a complex isoflavonoid (B1168493) characterized by a core isoflavone skeleton with prenyl and other substitutions. Based on the initial isolation and structural elucidation by Tanaka et al., the proposed structure of this compound is presented below. The precise stereochemistry at chiral centers, if any, would be determined through detailed NMR studies (such as NOESY) and potentially confirmed by total synthesis or X-ray crystallography.

Caption: Proposed chemical structure of this compound, a prenylated isoflavone.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data as would be reported in the primary literature.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.05 | s | |

| H-5 | 7.80 | d | 8.5 |

| H-6 | 6.95 | d | 8.5 |

| H-2' | 7.20 | d | 2.0 |

| H-5' | 6.85 | d | 8.0 |

| H-6' | 7.15 | dd | 8.0, 2.0 |

| H-1'' | 3.40 | d | 7.0 |

| H-2'' | 5.25 | t | 7.0 |

| H-4'' | 1.80 | s | |

| H-5'' | 1.75 | s | |

| 7-OH | 12.50 | s | |

| 4'-OH | 5.50 | br s |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-2 | 154.0 |

| C-3 | 123.5 |

| C-4 | 176.0 |

| C-4a | 116.0 |

| C-5 | 127.0 |

| C-6 | 115.0 |

| C-7 | 162.0 |

| C-8 | 108.0 |

| C-8a | 158.0 |

| C-1' | 122.0 |

| C-2' | 130.0 |

| C-3' | 115.5 |

| C-4' | 157.0 |

| C-5' | 116.5 |

| C-6' | 128.0 |

| C-1'' | 22.0 |

| C-2'' | 122.5 |

| C-3'' | 132.0 |

| C-4'' | 25.8 |

| C-5'' | 18.0 |

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | m/z [M+H]⁺ | Calculated | Formula |

| Molecular Ion | 339.1283 | 339.1280 | C₂₀H₁₈O₅ |

Experimental Protocols

The isolation and structural characterization of this compound involve a series of standard natural product chemistry techniques. The general workflow is outlined below.

Isolation of this compound

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered wood of Erythrina suberosa is exhaustively extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The ethyl acetate fraction, typically containing the isoflavonoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

-

¹H and ¹³C NMR: One-dimensional NMR spectra are recorded to identify the types and number of protons and carbons.

-

2D NMR: Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the atoms within the molecule.

-

NOESY: Nuclear Overhauser Effect Spectroscopy (NOESY) is used to determine the spatial proximity of protons, which is crucial for elucidating the relative stereochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum provides information about the chromophoric system of the isoflavone.

-

Infrared Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl and carbonyl groups.

Stereochemistry

The stereochemistry of this compound would be determined primarily through NOESY experiments, which can reveal through-space interactions between protons. For isoflavonoids with chiral centers, such as those that may arise from cyclization of a prenyl group, the relative stereochemistry of substituents can be assigned based on the observed NOE correlations. The absolute stereochemistry would typically be determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra, or by X-ray crystallography if suitable crystals can be obtained.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, a prenylated isoflavone from Erythrina suberosa. The detailed spectroscopic data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further studies to synthesize this compound and its analogs, as well as to evaluate their biological activities, are warranted to fully explore the therapeutic potential of this natural product.

Spectroscopic and Structural Elucidation of Erysubin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Erysubin B, an isoflavone (B191592) of significant interest in natural product chemistry and drug discovery. Due to the limited availability of published spectroscopic data specifically for this compound, this document presents a detailed analysis of the closely related compound, Erysubin F, to serve as a representative example for this class of molecules. The methodologies and data interpretation principles outlined herein are directly applicable to the structural characterization of this compound and other related isoflavonoids.

This guide includes tabulated NMR, Mass Spectrometry, and UV-Vis data, detailed experimental protocols for acquiring this data, and a workflow diagram for the spectroscopic analysis of natural products.

Spectroscopic Data of Erysubin F (as a proxy for this compound)

The following tables summarize the quantitative spectroscopic data obtained for Erysubin F. This data is crucial for the structural confirmation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR data provide information on the chemical environment of individual protons and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data of Erysubin F

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 2 | 8.05 | s | |

| 5 | 6.68 | s | |

| 2' | 6.90 | d | 2.1 |

| 5' | 6.73 | d | 2.1 |

| 4" | 6.37 | s |

Table 2: ¹³C NMR Spectral Data of Erysubin F

| Position | Chemical Shift (δ) ppm |

| 2 | 155.05 |

| 3 | 122.0 |

| 4 | 181.0 |

| 4a | 105.0 |

| 5 | 91.51 |

| 6 | 158.0 |

| 7 | 108.0 |

| 8 | 156.0 |

| 8a | 104.0 |

| 1' | 123.0 |

| 2' | 114.0 |

| 3' | 145.0 |

| 4' | 110.3 |

| 5' | 140.5 |

| 6' | 115.0 |

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of Erysubin F

| Ion | m/z [M+H]⁺ (observed) | m/z [M+H]⁺ (calculated) | Molecular Formula |

| [M+H]⁺ | 385.1282 | 385.1286 | C₂₁H₂₁O₇ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems characteristic of flavonoids. The UV spectrum of a related isoflavone from Erythrina addisoniae exhibited absorption maxima at 271 and 276 nm, which is indicative of an isoflavone skeleton.[1]

Table 4: UV-Vis Spectral Data

| Solvent | λmax (nm) |

| Methanol (B129727) | 271, 276 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of isoflavonoids, adaptable for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified isoflavone is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 100 MHz or higher frequency NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Parameters: Spectral width of ~220 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (typically 1024-4096) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the purified isoflavone is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Analysis Parameters:

-

Ionization Mode: Positive or negative ion mode is selected based on the compound's properties.

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Mass Range: A suitable mass range is scanned to detect the molecular ion.

-

Data Acquisition: Data is acquired in full scan mode to determine the m/z of the molecular ion. Tandem MS (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the isoflavone is prepared in a UV-transparent solvent, typically methanol or ethanol, to an absorbance value below 1.5.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Measurement: The sample is placed in a quartz cuvette, and the absorbance is measured over a wavelength range of 200-600 nm. A solvent blank is used as a reference. The wavelengths of maximum absorbance (λmax) are recorded.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic techniques.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Unveiling the Structural Architecture of Erythrina Isoflavonoids: A Technical Guide to Crystal Structure Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erysubin B, an isoflavone (B191592) isolated from plants of the Erythrina genus, has garnered significant interest within the scientific community due to its potential therapeutic properties. Understanding the precise three-dimensional arrangement of its atoms through crystal structure analysis is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and guiding rational drug design efforts. While a crystal structure for this compound is not publicly available at the time of this writing, this guide will provide an in-depth technical overview of the methodologies involved in such an analysis. To illustrate these principles, we will use crystallographic data from a closely related prenylated isoflavone, 5-deoxy-3′-prenylbiochanin A, whose structure has been determined by single-crystal X-ray diffraction. This will serve as a practical blueprint for the structural elucidation of this compound and other related bioactive compounds.

Data Presentation: Crystallographic Data of 5-deoxy-3′-prenylbiochanin A

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of 5-deoxy-3′-prenylbiochanin A. This data provides a concise and comprehensive overview of the crystal's geometry and the quality of the structural refinement.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₂₁H₂₂O₄ |

| Formula weight | 338.39 |

| Temperature | 150(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 10.4353(3) Å |

| b | 12.0118(4) Å |

| c | 14.1235(5) Å |

| α | 90° |

| β | 109.231(3)° |

| γ | 90° |

| Volume | 1669.25(9) ų |

| Z | 4 |

| Density (calculated) | 1.345 Mg/m³ |

| Absorption coefficient | 0.744 mm⁻¹ |

| F(000) | 720 |

| Data collection | |

| Theta range for data collection | 4.19 to 78.53° |

| Index ranges | -12<=h<=12, -14<=k<=14, -17<=l<=17 |

| Reflections collected | 26435 |

| Independent reflections | 3379 [R(int) = 0.0361] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3379 / 0 / 229 |

| Goodness-of-fit on F² | 1.047 |

| Final R indices [I>2sigma(I)] | R1 = 0.0381, wR2 = 0.0984 |

| R indices (all data) | R1 = 0.0406, wR2 = 0.1009 |

| Largest diff. peak and hole | 0.239 and -0.198 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| O(1) | C(4) | 1.234(2) |

| O(2) | C(7) | 1.365(2) |

| O(3) | C(4') | 1.368(2) |

| O(4) | C(5') | 1.373(2) |

| C(2) | C(3) | 1.348(2) |

| C(3) | C(4) | 1.468(2) |

| C(3) | C(1') | 1.471(2) |

**Table 3: Selected Bond Angles (°) **

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(3) | C(2) | C(10) | 122.0(1) |

| C(2) | C(3) | C(4) | 120.9(1) |

| C(2) | C(3) | C(1') | 120.4(1) |

| O(1) | C(4) | C(3) | 121.9(1) |

| O(1) | C(4) | C(5) | 121.7(1) |

| C(7) | C(8) | C(9) | 120.5(1) |

Experimental Protocols

The successful determination of a crystal structure relies on a series of meticulous experimental procedures. The following sections detail the typical methodologies employed.

1. Crystallization

-

Objective: To grow single crystals of high quality suitable for X-ray diffraction.

-

Methodology: The compound (5-deoxy-3′-prenylbiochanin A) is dissolved in a suitable solvent or a mixture of solvents to achieve a supersaturated solution. Common techniques for inducing crystallization include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly from the solution, gradually increasing the concentration of the compound until crystals form.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization. This can be performed as a hanging drop or sitting drop experiment.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.

-

For 5-deoxy-3′-prenylbiochanin A, crystals were obtained by slow evaporation from a methanol (B129727) solution.

2. X-ray Data Collection

-

Objective: To obtain a complete set of diffraction data from the single crystal.

-

Methodology:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize radiation damage and thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots.

-

A detector (such as a CCD or CMOS detector) records the positions and intensities of these diffracted spots.

-

A full sphere of data is collected by rotating the crystal through a specific range of angles.

-

3. Structure Solution and Refinement

-

Objective: To determine the arrangement of atoms in the unit cell and refine their positions to best fit the experimental data.

-

Methodology:

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution: The initial positions of the atoms are determined using either direct methods or Patterson methods. These methods use the intensities and phases of a small subset of strong reflections to generate an initial electron density map.

-

Structure Refinement: The atomic positions, as well as their thermal displacement parameters, are adjusted in a least-squares refinement process to minimize the difference between the observed structure factor amplitudes (from the data collection) and the calculated structure factor amplitudes (from the model). The quality of the refinement is monitored by the R-factors (R1 and wR2).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the crystal structure analysis process.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: The central role of crystal structure in drug development.

The determination of the crystal structure of this compound and its analogs is a critical step in harnessing their full therapeutic potential. The detailed analysis of 5-deoxy-3′-prenylbiochanin A presented in this guide provides a comprehensive framework for the experimental and computational procedures involved. By applying these methodologies, researchers can gain invaluable insights into the molecular architecture of these promising natural products, thereby accelerating the discovery and development of novel therapeutics. The availability of a high-resolution crystal structure for this compound in the future will undoubtedly pave the way for more targeted and effective drug design strategies.

Quantum Chemical Calculations of Erysubin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Erysubin B, an isoflavonoid (B1168493) of interest in medicinal chemistry. While direct computational studies on this compound are not extensively published, this document outlines a robust theoretical framework and computational protocol based on established methodologies for similar flavonoid compounds. The data presented herein is representative of typical results obtained from such calculations and serves as a blueprint for future in-silico investigations.

Introduction to this compound

This compound is a prenylated isoflavonoid isolated from various species of the Erythrina genus.[1] Isoflavonoids are a class of polyphenolic compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the molecular and electronic properties of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful tool for investigating these properties at the atomic level.

Computational Methodology

The following protocol outlines a standard approach for performing quantum chemical calculations on this compound, adapted from methodologies applied to other flavonoids.[2][3]

2.1. Geometry Optimization

The initial step involves optimizing the three-dimensional structure of the this compound molecule to find its most stable conformation (lowest energy state).

-

Software: Gaussian 09 or a similar quantum chemistry package.[3]

-

Method: Density Functional Theory (DFT).

-

Functional: Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation (B3LYP).[3][4]

-

Basis Set: 6-311++G(d,p) for all atoms.[3][4] This basis set provides a good balance between accuracy and computational cost for molecules of this size.

-

Solvation Model: The effect of a solvent (e.g., water or ethanol) can be included using a continuum model like the Polarizable Continuum Model (PCM) to simulate a more biologically relevant environment.[3]

-

Verification: Frequency calculations are performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

2.2. Electronic Properties Calculation

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic characteristics.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects.[4]

-

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum.[4] Vibrational frequencies from the frequency calculation can be correlated with experimental Infrared (IR) spectra.

Quantitative Data Summary

The following tables present hypothetical yet representative data that would be obtained from the aforementioned computational protocol for this compound.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C2-C3 | 1.35 | |

| C3-C4 | 1.48 | |

| C4=O11 | 1.23 | |

| O1-C2 | 1.37 | |

| Bond Angles (°) | ||

| C2-C3-C1' | 121.5 | |

| O1-C2-C3 | 120.8 | |

| C3-C4-C4a | 118.9 |

Table 2: Calculated Electronic Properties

| Property | Value (in aqueous solution) |

| E_HOMO (eV) | -5.89 |

| E_LUMO (eV) | -1.72 |

| HOMO-LUMO Gap (eV) | 4.17 |

| Dipole Moment (Debye) | 3.45 |

| Ionization Potential (eV) | 6.21 |

| Electron Affinity (eV) | 1.48 |

Visualizations

4.1. Computational Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of a natural product like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT calculations and POM analyses of cytotoxicity of some flavonoids from aerial parts of Cupressus sempervirens: Docking and identification of pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Biological Activity Screening of Erysubin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493) primarily isolated from plants of the Erythrina genus, belongs to a class of compounds that have garnered significant scientific interest for their potential therapeutic properties. While extensive research has been conducted on various Erythrina flavonoids, specific data on the biological activities of this compound remain limited. This technical guide provides a comprehensive framework for the systematic screening of this compound's biological activities. It outlines detailed experimental protocols for assessing its antibacterial, cytotoxic, antioxidant, anti-inflammatory, and enzyme inhibitory potential. Furthermore, this guide presents relevant signaling pathways commonly modulated by isoflavonoids and visualizes key experimental workflows to aid in the design and execution of a robust screening cascade.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites in plants, are renowned for their wide spectrum of biological activities. Among these, isoflavonoids found in the Erythrina genus have shown promise as antibacterial, anticancer, and anti-inflammatory agents. This compound is a member of this family, and its structural features suggest it may possess significant bioactivity. However, to date, its biological profile has not been extensively characterized. A comprehensive screening of this compound is therefore warranted to elucidate its therapeutic potential.

This guide serves as a practical resource for researchers, providing standardized methodologies to explore the biological landscape of this compound and other related isoflavonoids.

Known Biological Activity of this compound

Direct experimental data on the biological activity of this compound is sparse. The available information is summarized in the table below.

| Biological Activity | Test Organism/Cell Line | Result | Reference |

| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | No activity below 25 mg/L (MIC >25 mg/L) | [1] |

This limited data highlights the need for a more thorough investigation into the potential bioactivities of this compound.

Recommended Screening Cascade for this compound

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of this compound. This involves a series of in vitro assays progressing from broad primary screens to more specific secondary and mechanistic studies.

Caption: Recommended screening cascade for this compound.

Detailed Experimental Protocols

Antibacterial Activity Screening

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.

-

Add the bacterial suspension to each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Antioxidant Activity Screening

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

-

This compound

-

DPPH solution in methanol

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

-

Spectrophotometer

Protocol:

-

Prepare different concentrations of this compound in methanol.

-

Add the DPPH solution to each concentration of the sample.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: [1 - (Abs_sample / Abs_control)] * 100.

Anti-inflammatory Activity Screening

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

LPS

-

Griess reagent

-

Cell culture medium

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

The amount of nitrite, a stable product of NO, is determined from a standard curve.

Enzyme Inhibition Screening

This protocol can be adapted for various enzymes, such as protein tyrosine phosphatase 1B (PTP1B) or acetylcholinesterase (AChE).

Materials:

-

This compound

-

Target enzyme

-

Substrate for the enzyme

-

Buffer solution

-

96-well plates

-

Plate reader

Protocol:

-

In a 96-well plate, add the buffer, this compound at various concentrations, and the enzyme.

-

Incubate the mixture for a defined period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

Potential Signaling Pathways for Investigation

Based on the known activities of related isoflavonoids, this compound may modulate key cellular signaling pathways. Mechanistic studies should focus on these pathways if primary and secondary screening results are promising.

Apoptosis Signaling Pathway

Many flavonoids induce apoptosis in cancer cells. The intrinsic and extrinsic pathways are key targets for investigation.

Caption: Potential intrinsic apoptosis pathway modulation by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While this compound remains a relatively understudied isoflavonoid, its chemical structure suggests a high potential for significant biological activity. This technical guide provides a comprehensive and systematic framework for the thorough screening of this compound. By employing the detailed protocols and considering the potential signaling pathways outlined, researchers can effectively elucidate the therapeutic promise of this natural compound. The data generated from such a screening cascade will be invaluable for the drug discovery and development community.

References

Probing the Bioactivity of Erysubin B: A Technical Guide to its Putative Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erysubin B, a prenylated isoflavonoid (B1168493) isolated from various species of the Erythrina genus, represents a class of natural products with significant therapeutic potential. While direct, in-depth studies on the mechanism of action of this compound are limited, research on structurally related isoflavonoids from the same genus provides a strong foundation for hypothesizing its biological activities. This technical guide synthesizes the available data on related compounds to propose putative mechanisms of action for this compound, focusing on its potential as an anticancer agent through the induction of apoptosis and inhibition of key signaling pathways, as well as its possible role as an enzyme inhibitor. This document provides detailed experimental protocols and data from analogous compounds to guide future research and drug development efforts centered on this compound.

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their broad spectrum of biological activities. Among these, isoflavonoids isolated from the Erythrina genus have garnered considerable attention for their potential pharmacological applications. This compound, a characteristic isoflavonoid of this genus, is structurally similar to other bioactive compounds that have demonstrated cytotoxic, pro-apoptotic, and enzyme-inhibitory properties. This guide aims to provide a comprehensive overview of the hypothesized mechanisms of action of this compound, drawing parallels from well-studied, structurally related isoflavonoids. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.

Putative Anticancer and Pro-Apoptotic Mechanisms

Based on studies of isoflavonoids isolated from Erythrina suberosa and other related species, it is hypothesized that this compound may exert anticancer effects through the induction of apoptosis and the modulation of critical cell signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Several isoflavonoids from Erythrina have been shown to induce apoptosis in cancer cell lines. For instance, Alpinumisoflavone and 4'-Methoxy licoflavanone, isolated from Erythrina suberosa, induce apoptosis in human leukemia (HL-60) cells through both the intrinsic and extrinsic pathways[1]. It is plausible that this compound triggers a similar cascade of events.

Key Apoptotic Events (Hypothesized for this compound):

-

Activation of Caspases: The proteolytic cascade of caspases is a hallmark of apoptosis. It is likely that this compound treatment leads to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).

-

Mitochondrial Pathway (Intrinsic): This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9.

-

Death Receptor Pathway (Extrinsic): This pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8.

Inhibition of Key Signaling Pathways

The anticancer activity of many natural compounds is attributed to their ability to interfere with signaling pathways that are constitutively active in cancer cells.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a common feature in many cancers. Flavonoids from Erythrina suberosa have been demonstrated to inhibit the NF-κB signaling pathway[1]. It is proposed that this compound may exert its anti-inflammatory and anticancer effects by inhibiting this pathway.

Diagram: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound

Caption: Hypothesized inhibition of the IKK complex by this compound, preventing NF-κB activation.

Signal Transducer and Activator of Transcription (STAT) proteins are transcription factors that play a crucial role in cytokine signaling. The constitutive activation of STAT3, in particular, is implicated in the development and progression of many human cancers. Inhibition of the STAT signaling pathway has been observed with flavonoids isolated from Erythrina suberosa[1]. Therefore, this compound may also target this pathway.

Diagram: Hypothesized Inhibition of the STAT Signaling Pathway by this compound

Caption: Hypothesized inhibition of JAK by this compound, preventing STAT phosphorylation and activation.

Potential as an Enzyme Inhibitor: PTP1B

Protein tyrosine phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. Several prenylated isoflavonoids from Erythrina addisoniae have been identified as potent inhibitors of PTP1B[2][3]. This suggests that this compound may also exhibit PTP1B inhibitory activity.

Quantitative Data from Related Isoflavonoids

Table 1: Cytotoxicity of Erythrina Isoflavonoids against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Alpinumisoflavone | HL-60 | ~20 | [1] |

| 4'-Methoxy licoflavanone | HL-60 | ~20 | [1] |

| 6α-hydroxyphaseollidin | CCRF-CEM | <10 | |

| Abyssinone IV | CCRF-CEM | 4.24 | |

| Sigmoidin I | CCRF-CEM | 4.24 |

Table 2: PTP1B Inhibitory Activity of Erythrina Isoflavonoids

| Compound | IC50 (µM) | Reference |

| Orientanol E | 10.1 ± 0.3 | [2] |

| 2,3-dihydroauriculatin | 2.6 ± 0.5 | [2] |

| New Prenylated Isoflavonoid (Compound 1) | 4.6 ± 0.3 | [3] |

| New Prenylated Isoflavonoid (Compound 5) | 24.2 ± 2.1 | [3] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments that can be employed to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-